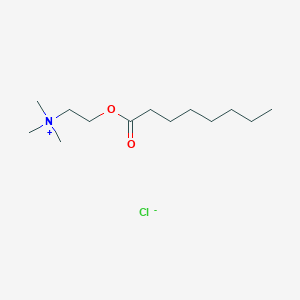
4-Hexynoic acid, 3-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexynoic acid, 3-oxo-, ethyl ester is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.1950 g/mol . It is also known by other names such as Ethyl α-butyrylacetate, Ethyl butyroacetate, Ethyl butyrylacetate, and Ethyl 3-oxohexanoate . This compound is a member of the ester family, which are widely known for their pleasant aromas and are commonly used in fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexynoic acid, 3-oxo-, ethyl ester can be achieved through the esterification of 4-Hexynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves mixing equal volumes of the carboxylic acid and ethanol with a smaller volume of concentrated sulfuric acid, followed by gentle warming in a water bath for 5-10 minutes .
Industrial Production Methods
Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the ester product.
Chemical Reactions Analysis
Types of Reactions
4-Hexynoic acid, 3-oxo-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This ester can be hydrolyzed back into its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Aminolysis: The ester can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water and a catalytic amount of strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Aminolysis: Amines (e.g., ammonia) under mild heating.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohol.
Aminolysis: Amide.
Scientific Research Applications
4-Hexynoic acid, 3-oxo-, ethyl ester has various applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Hexynoic acid, 3-oxo-, ethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions from lithium aluminum hydride .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hexenoate: Another ester with a similar structure but different reactivity and applications.
Ethyl 5-oxohexanoate: Similar in structure but with a different position of the keto group.
Ethyl butyrate: A simpler ester with a shorter carbon chain.
Uniqueness
4-Hexynoic acid, 3-oxo-, ethyl ester is unique due to its specific structure, which includes both an ester and a keto group. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
50496-37-2 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
ethyl 3-oxohex-4-ynoate |
InChI |
InChI=1S/C8H10O3/c1-3-5-7(9)6-8(10)11-4-2/h4,6H2,1-2H3 |
InChI Key |
MBFMOTRQABWXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)

![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)



![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)


![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)
